N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide
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Overview
Description
N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide is a chemical compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a cyano group attached to a 3,4-dichlorophenyl moiety, which is further linked to a furan-3-carboxamide structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide typically involves the following steps:
Formation of the Cyano Group: The cyano group can be introduced through the reaction of a suitable precursor, such as a halogenated aromatic compound, with a cyanating agent like sodium cyanide or potassium cyanide under appropriate conditions.
Attachment of the 3,4-Dichlorophenyl Moiety: The 3,4-dichlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the desired substituent.
Formation of the Furan-3-Carboxamide Structure:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or furan moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and the 3,4-dichlorophenyl moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The furan-3-carboxamide structure may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-[cyano(3,4-dichlorophenyl)methyl]furan-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the furan ring.
N-[cyano(3,4-dichlorophenyl)methyl]thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[cyano(3,4-dichlorophenyl)methyl]pyrrole-3-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide is unique due to the specific combination of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-2-1-8(5-11(10)15)12(6-16)17-13(18)9-3-4-19-7-9/h1-5,7,12H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKLALMHLZHKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)NC(=O)C2=COC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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